3,4-Dimethoxy-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazone: The reaction between 1-phenylbutan-1-one and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 3,4-dimethoxybenzoyl chloride to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-methylbenzamide
- 3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
Compared to similar compounds, 3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide has a unique structure that combines both hydrazine and benzamide functionalities. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-4-8-17(15-9-6-5-7-10-15)23-24-20(25)14-22-21(26)16-11-12-18(27-2)19(13-16)28-3/h5-7,9-13H,4,8,14H2,1-3H3,(H,22,26)(H,24,25)/b23-17+ |
InChI Key |
IWMSJXLXEZETQN-HAVVHWLPSA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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